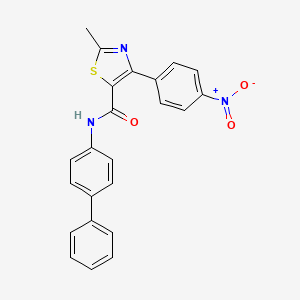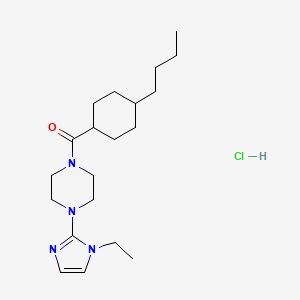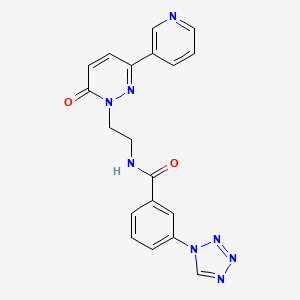![molecular formula C25H26N4O6 B2588722 [5-甲基-2-(3,4,5-三甲氧基苯基)-1,3-恶唑-4-基]甲基5-甲基-1-(4-甲基苯基)-1H-1,2,3-三唑-4-羧酸酯 CAS No. 946296-34-0](/img/structure/B2588722.png)
[5-甲基-2-(3,4,5-三甲氧基苯基)-1,3-恶唑-4-基]甲基5-甲基-1-(4-甲基苯基)-1H-1,2,3-三唑-4-羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate” is a complex organic compound. The trimethoxyphenyl (TMP) group in this compound serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
科学研究应用
相关化合物的合成和表征
三唑衍生物的抗菌活性: Bektaş 等人 (2007) 合成了新型 1,2,4-三唑衍生物并评估了它们的抗菌活性。这些化合物对各种微生物表现出中等到良好的活性,突显了三唑衍生物在开发新型抗菌剂方面的潜力 (Bektaş 等人,2007)。
π-空穴四元键合相互作用: Ahmed 等人 (2020) 报道了 2-三唑基-2-氧代乙酸乙酯衍生物的合成和表征。这些化合物通过 O⋯π-空穴四元键合相互作用自组装成二聚体,使用 Hirshfeld 表面分析、DFT 计算和 Bader 的分子中原子理论进行分析 (Ahmed 等人,2020)。
在材料科学和化学中的应用
腐蚀抑制: Lagrenée 等人 (2002) 探讨了三唑衍生物作为酸性介质中低碳钢的腐蚀抑制剂的效率。该研究深入了解了吸附机理以及该化合物作为高效腐蚀抑制剂的潜力 (Lagrenée 等人,2002)。
催化和合成: Ferrini 等人 (2015) 开发了一种钌催化的 5-氨基-1,2,3-三唑-4-羧酸酯合成方法,证明了基于三唑的支架在合成生物活性化合物和肽模拟物中的效用 (Ferrini 等人,2015)。
潜在的生物医学应用
- 抗肿瘤活性: Romagnoli 等人 (2010) 合成了 1,5-二取代的 1,2,4-三唑作为顺式限制的康百特司他汀类似物。这些化合物表现出显着的抗增殖活性和作为抗血管剂的潜力,证明了三唑衍生物在癌症研究中的应用 (Romagnoli 等人,2010)。
未来方向
The future directions for this compound could involve further exploration of its diverse bioactivity effects. Compounds containing the TMP group have demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .
作用机制
Target of Action
The primary targets of [5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate are proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These proteins play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .
Mode of Action
[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate interacts with its targets by binding to their active sites, thereby inhibiting their function . For instance, it can inhibit tubulin polymerization, which is essential for cell division . It can also inhibit the function of Hsp90, a protein that assists in the proper folding of other proteins .
Biochemical Pathways
The compound affects several biochemical pathways. For example, by inhibiting tubulin, it disrupts the process of cell division, leading to cell death . By inhibiting Hsp90, it disrupts protein folding, leading to misfolded proteins and cellular stress . Furthermore, it can inhibit the function of TrxR, a key enzyme in the oxidative stress response pathway .
Pharmacokinetics
Compounds with similar structures have been shown to have good bioavailability and are well-absorbed in the body .
Result of Action
The molecular and cellular effects of [5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate’s action include the inhibition of cell division, disruption of protein folding, and induction of cellular stress, which can lead to cell death . These effects can be beneficial in the treatment of diseases such as cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment, such as other drugs or proteins, can affect the compound’s ability to reach and interact with its targets .
属性
IUPAC Name |
[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O6/c1-14-7-9-18(10-8-14)29-15(2)22(27-28-29)25(30)34-13-19-16(3)35-24(26-19)17-11-20(31-4)23(33-6)21(12-17)32-5/h7-12H,13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRDZDFURDAMRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(benzylthio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2588642.png)

![7-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B2588644.png)
![4-[4-[(Dimethylsulfamoylamino)methyl]-6-methoxy-1,3,5-triazin-2-yl]morpholine](/img/structure/B2588645.png)

![[(4As,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrol-4a-yl]methanol;hydrochloride](/img/structure/B2588648.png)
![1-((2-amino-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2588649.png)

![3-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B2588652.png)
![Ethyl 7-(3-bromophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2588653.png)
![2-Methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine;dihydrochloride](/img/structure/B2588654.png)


